1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol

説明

IUPAC Nomenclature and Molecular Formula Analysis

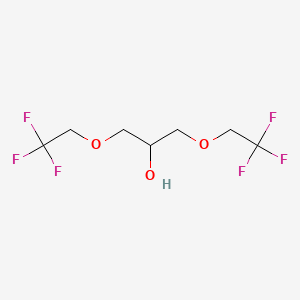

1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol is a glycerol-derived ether characterized by its systematic IUPAC name, which reflects its substitution pattern and functional groups. The compound’s molecular formula is C₇H₁₀F₆O₃ , with a molecular weight of 256.14 g/mol . The IUPAC name is constructed by identifying the parent chain as propan-2-ol, where the hydroxyl group occupies the second carbon. The two 2,2,2-trifluoroethoxy substituents are attached to the first and third carbons of the propane backbone, respectively.

The term "bis" denotes two identical substituents, while "2,2,2-trifluoroethoxy" specifies an ethoxy group (–OCH₂CF₃) where all three hydrogen atoms on the terminal methyl group are replaced by fluorine atoms. This nomenclature distinguishes the compound from simpler glycerol ethers, such as 1,3-dimethoxypropan-2-ol (C₅H₁₂O₃), which lack fluorination. The molecular formula highlights the presence of six fluorine atoms, contributing to its distinct physicochemical properties, including enhanced electronegativity and lipophilicity compared to non-fluorinated analogs.

Stereochemical Configuration and Conformational Isomerism

The stereochemical configuration of this compound is influenced by its symmetrical substitution pattern. The central carbon (C2) of the propan-2-ol backbone is bonded to a hydroxyl group and two identical 2,2,2-trifluoroethoxy chains. Due to this symmetry, the molecule lacks a chiral center and does not exhibit enantiomerism. However, conformational isomerism arises from rotational flexibility around the ether linkages (C–O bonds) and the central C2–O bond.

The bulky trifluoroethoxy groups impose steric constraints, favoring staggered conformations that minimize steric hindrance. Molecular dynamics simulations of related fluorinated glycerol ethers, such as 1,1,1,14,14,14-hexafluoro-7-((2,2,2-trifluoroethoxy)methyl)-3,6,9,12-tetraoxatetradecane (TRF3), reveal that fluorination stabilizes specific conformations through electrostatic interactions between fluorine atoms and adjacent oxygen sites. In aqueous environments, the compound’s conformation may further adapt to optimize solvation, though its hydrophobic trifluoroethyl groups limit water solubility compared to non-fluorinated analogs like 1,3-diethoxy-2-propanol.

Comparative Analysis with Related Glycerol-Derived Ethers

This compound belongs to a broader class of glycerol-derived ethers, which vary in substituent identity and symmetry. A comparative analysis with structurally related compounds reveals key differences in physicochemical behavior:

The introduction of trifluoroethoxy groups significantly alters the compound’s behavior. For instance, fluorination reduces hydrogen-bonding capacity compared to hydroxyl-rich analogs like glycerol 1,3-dimethyl ether. This results in lower miscibility in polar solvents but enhances compatibility with fluorinated matrices. Studies on symmetric 1,3-diethers demonstrate that fluorinated variants like this compound exhibit superior CO₂ absorption efficiency due to the electron-withdrawing effects of fluorine, which polarize the ether oxygen atoms and strengthen interactions with acidic gases.

Structure

2D Structure

特性

IUPAC Name |

1,3-bis(2,2,2-trifluoroethoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F6O3/c8-6(9,10)3-15-1-5(14)2-16-4-7(11,12)13/h5,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVALLQVUBHVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COCC(F)(F)F)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The preparation of 1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol generally involves the introduction of trifluoroethoxy groups onto a propanol backbone, often leveraging glycidol or related epoxide intermediates and trifluoroethyl reagents under controlled catalytic or basic conditions.

Preparation via Glycidol Ring-Opening with Trifluoroethanol Derivatives

A prominent approach uses glycidol (2,3-epoxy-1-propanol) as the starting material, which undergoes nucleophilic ring-opening by trifluoroethanol or trifluoroethoxide anions to yield the target bis(trifluoroethoxy) propanol.

Catalysts and Conditions : Potassium hydroxide (KOH) is frequently employed as a catalyst/base to generate trifluoroethoxide ions from trifluoroethanol, facilitating the ring-opening of glycidol at moderate temperatures (~65 °C). Optimal catalyst loading is around 20 mol% KOH to achieve high conversion and selectivity.

-

- Temperature: Around 65 °C (reflux of methanol or similar solvent)

- Catalyst molar ratio: 20 mol% KOH optimal for full glycidol conversion and high yield

- Reagent concentration: Higher concentration of trifluoroethanol improves conversion but may reduce selectivity due to by-product formation

- Addition mode: Dropwise addition of glycidol improves selectivity from 70% to over 90% by minimizing side reactions.

Mechanistic Insight : The nucleophilic attack of trifluoroethoxide on the less hindered carbon of the epoxide ring opens it to form the 3-alkoxypropan-1,2-diol intermediate. Subsequent intramolecular or intermolecular reactions can lead to the formation of the bis(trifluoroethoxy) derivative.

Synthesis Using Trifluoroethyl Triflate and Potassium Hydride

Another method involves the reaction of trifluoroethyl triflate with malonate derivatives under strong base conditions:

-

- Starting with dibenzyl malonate dissolved in anhydrous tetrahydrofuran (THF) cooled to 0 °C

- Potassium hydride (KH) is added slowly under nitrogen atmosphere to generate the malonate anion

- Trifluoroethyl triflate is added dropwise at 0 °C, followed by stirring at temperatures ranging from 0 °C to reflux (~40-50 °C) for 10 minutes to 48 hours depending on the embodiment

- The reaction mixture is then acidified with 1N hydrochloric acid to pH 5, extracted with ethyl acetate, washed, dried, concentrated, and purified by column chromatography.

Yields :

Advantages : This method allows for high-purity product isolation and scalability due to controlled reaction conditions and straightforward purification.

Fluorinated Ether Formation via Olefin and Formaldehyde Reactions

A less direct but relevant method involves the electrophilic addition of fluorinated intermediates:

The reaction of 1,1-difluoroethylene with formaldehyde and hydrogen fluoride (HF) can yield fluorinated ethers such as (C3F7CH2OCH2)2CHOH analogs, which are structurally related to trifluoroethoxy-propanols.

The mechanism involves ionic dissociation of fluoromethanol intermediates and electrophilic attack on olefin double bonds under anhydrous HF conditions. This method is more specialized and less commonly used for 1,3-bis(trifluoroethoxy)propan-2-ol but provides insight into fluorinated ether synthesis.

Summary Table of Preparation Methods

| Methodology | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Glycidol ring-opening with trifluoroethanol and KOH catalyst | Glycidol + trifluoroethanol, 20 mol% KOH, 65 °C, dropwise glycidol addition | Up to 93% | High selectivity, mild conditions, scalable |

| Trifluoroethyl triflate alkylation of malonate + reduction | Dibenzyl malonate + KH + trifluoroethyl triflate, THF, 0-50 °C, acid work-up, NaBH |

化学反応の分析

Types of Reactions

1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.

科学的研究の応用

Scientific Research Applications

1. Solvent in Organic Synthesis

1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol is utilized as a solvent in various organic synthesis reactions due to its ability to dissolve a wide range of organic compounds. Its fluorinated nature enhances its solubility properties, making it particularly useful in reactions involving polar substrates.

2. Gas Absorption Studies

Research has indicated that compounds derived from glycerol, including this compound, may be effective in gas absorption applications. These compounds can facilitate the capture of carbon dioxide (CO₂), which is critical for addressing climate change issues. The compound's unique structure allows it to interact favorably with CO₂ molecules, enhancing absorption efficiency .

3. Development of Green Solvents

The compound is also being explored as a potential green solvent. Its biodegradable nature and low toxicity make it an attractive alternative to traditional solvents that pose environmental hazards. Research suggests that glycerol-derived solvents can replace more harmful solvents in various chemical processes .

Industrial Applications

1. Fluorinated Polymers Production

Due to its trifluoroethoxy groups, this compound can serve as a precursor for the synthesis of fluorinated polymers. These polymers are known for their chemical resistance and thermal stability, making them suitable for applications in coatings and sealants .

2. Additives in Coatings

The incorporation of this compound into coating formulations can enhance their performance characteristics. The fluorinated structure improves water and oil repellency while maintaining adhesion properties .

Case Study 1: CO₂ Capture Enhancement

In a study focusing on gas absorption technologies, researchers evaluated the effectiveness of glycerol-derived solvents including this compound for CO₂ capture. The findings demonstrated that these solvents exhibited superior absorption capacities compared to conventional solvents. The study highlighted the potential for scaling up these technologies for industrial CO₂ capture applications .

Case Study 2: Development of Eco-Friendly Coatings

Another research project investigated the use of this compound as an additive in eco-friendly coating formulations. The results indicated that coatings formulated with this compound displayed improved durability and resistance to environmental degradation compared to traditional coatings. This advancement suggests a promising direction for sustainable coating technologies .

作用機序

The mechanism of action of 1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where membrane permeability is crucial for therapeutic efficacy .

類似化合物との比較

Comparison with Similar Compounds

Physicochemical Properties

BTFEP’s fluorinated ether groups distinguish it from non-fluorinated glycerol ethers and aromatic fluorinated propanols. Key comparisons include:

- Volatility : BTFEP’s high ΔₗgHₘ₀ (46.1 kJ·mol⁻¹) compared to ethylbenzene (42.3 kJ·mol⁻¹) reflects lower volatility, attributed to fluorine-induced intermolecular forces .

- Polarity: Unlike 1,3-dimethoxy-2-propanol, BTFEP’s trifluoroethoxy groups enhance polarity, enabling its use in reactions requiring strong hydrogen-bond acceptance .

Solvent Performance in Catalysis

BTFEP outperforms ionic liquids and conventional solvents in specific catalytic systems:

| Solvent System | Reaction Efficiency (%) | Selectivity (%) | Recyclability | Reference |

|---|---|---|---|---|

| BTFEP/EtOH | 95 | 98 | 5 cycles | |

| [BMIM][PF₆] | 85 | 90 | 3 cycles | |

| Dimethoxyethane | 80 | 85 | Not reusable |

- Mechanistic Insight : The trifluoroethoxy groups stabilize cobalt(II)/azabis(oxazoline) complexes via fluorine-metal interactions, enhancing catalyst longevity .

Structural Analogs and Functional Differences

- Fluorinated Glycerol Ethers :

- Pharmaceutical Derivatives :

- Oteseconazole (VT-1161) : Shares a trifluoroethoxy group but incorporates a tetrazole ring, enabling antifungal activity via CYP51 inhibition .

生物活性

1,3-Bis(2,2,2-trifluoroethoxy)propan-2-ol, also known as DTEP, is a fluorinated solvent that has gained attention for its unique properties and potential applications in various biochemical contexts. This article explores the biological activity of DTEP, focusing on its toxicity, enzymatic interactions, and implications in biocatalysis.

DTEP is characterized by its trifluoroethoxy groups which contribute to its solvation capabilities and influence its biological interactions. The structural formula can be represented as follows:

Ecotoxicity

Recent studies have highlighted the ecotoxicological profile of DTEP using bioluminescence assays with Vibrio fischeri. The results indicate that DTEP exhibits significant toxicity, which can be attributed to its structure and the presence of fluorinated groups. The inhibition of bioluminescence suggests a decrease in cellular respiration, indicating that DTEP affects metabolic pathways in bacteria.

| Compound | LD50 (mg/kg) | Test Organism |

|---|---|---|

| DTEP | 570 | Rat (inhalation) |

| Trifluoroethanol | 366 | Mouse (oral) |

| Trifluoroacetic Acid | 150 | Mouse (intraperitoneal) |

The above table summarizes the toxicity levels of DTEP compared to related fluorinated compounds. The data suggest that while DTEP is less toxic than trifluoroacetic acid, it still poses significant risks to aquatic organisms due to its bioaccumulation potential and metabolic disruption.

Enzymatic Interactions

DTEP has been studied as a solvent in enzymatic reactions, particularly in transglycosylation processes involving β-galactosidase enzymes. The presence of DTEP alters the regioselectivity of glycosylation reactions, favoring the formation of specific products over others.

Case Study: Transglycosylation Reactions

In a comparative study on the use of DTEP as a solvent for β-galactosidase-catalyzed reactions, it was found that:

- Regioselectivity : In reactions conducted with DTEP, yields of β-(1→6) linkages reached up to 100%, whereas other solvents yielded lower selectivity.

- Mechanism : Molecular modeling suggested that interactions between DTEP and enzyme active sites stabilize certain conformations conducive to desired product formation.

Implications for Biocatalysis

The unique properties of DTEP make it a valuable candidate for green chemistry applications. Its ability to enhance enzymatic reactions while maintaining low toxicity levels positions it as an alternative solvent in biocatalysis.

Comparative Analysis of Solvents

| Solvent Type | Yield of β-(1→6) Linkage (%) | Toxicity Level (LD50 mg/kg) |

|---|---|---|

| DTEP | 100 | 570 |

| Glycerol-based | 93 | >10,000 |

| Traditional Solvents | 71-85 | Varies |

This table illustrates the advantages of using DTEP over traditional solvents in terms of yield and toxicity.

Q & A

Q. What are the recommended synthetic routes and purification methods for 1,3-bis(2,2,2-trifluoroethoxy)propan-2-ol?

The synthesis typically involves reacting glycerol derivatives with 2,2,2-trifluoroethanol under reflux conditions using acid or base catalysis. For example, derivatives like 1,3-bis(2,2,2-trifluoroethoxy)propan-2-one are synthesized via nucleophilic substitution reactions. Purification is achieved through recrystallization or column chromatography to isolate high-purity product (≥98% by HPLC). Reaction conditions (e.g., solvent choice, catalyst loading) must be optimized to minimize by-products .

Q. How are thermodynamic properties (e.g., vapor pressure, vaporization enthalpy) experimentally determined for this compound?

Vapor pressures are measured using static or dynamic methods across a temperature range (e.g., 298.15–432.9 K), with data validated against quantum-chemical calculations (G3MP2, G4MP2). Vaporization enthalpies (∆l_gHmo) are derived from boiling points and fitted to linear correlations (e.g., ∆l_gHmo = -35.6 + 0.2285×Tb, R²=0.995). Combustion calorimetry using a rotating-bomb apparatus provides standard molar enthalpies of formation, though equipment availability can pose challenges .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation, particularly to resolve trifluoroethoxy group signals. Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) validate purity and molecular weight. Infrared (IR) spectroscopy identifies functional groups like hydroxyl and ether linkages .

Advanced Research Questions

Q. How can contradictions in thermodynamic data for fluorine-containing glycerol ethers be resolved?

Fluorine-substituted compounds often deviate from group-additivity models due to electron-withdrawing effects. For this compound, a separate linear correlation was established using fluoroalkanol datasets (∆l_gHmo = -35.6 + 0.2285×Tb). Computational methods (G3MP2, G4MP2) supplement experimental data to reconcile discrepancies, particularly when rotating-bomb calorimetry is unavailable .

Q. What role does this compound play in enantioselective catalysis?

As a glycerol-derived solvent (BTFEP), it enhances Co(II)/azabis(oxazoline) catalytic systems in NaBH4-mediated enantioselective reductions. BTFEP/ethanol mixtures outperform ionic liquids (e.g., [BMIM][PF6]) in conversion (≥90%), selectivity (ee >95%), and recyclability. The solvent’s fluorinated groups stabilize transition states and improve catalyst longevity .

Q. How are derivatives of this compound applied in CO2 capture?

Symmetric 1,3-diether-2-ketone derivatives (e.g., [F, K, F]) exhibit CO2 absorption due to their polar ether and ketone moieties. Synthesis involves etherification of glycerol backbones followed by oxidation. Absorption capacity is quantified using gravimetric or volumetric methods under controlled pressure/temperature conditions .

Q. What analytical strategies control this compound as a process-related impurity in pharmaceuticals?

In Flecainide acetate synthesis, 2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide is identified as a key impurity. Reverse-phase HPLC with UV detection (λ=254 nm) and LC-MS/MS monitor impurity levels. Process optimization (e.g., adjusting reaction stoichiometry or quenching conditions) minimizes carryover .

Q. How can computational modeling predict properties when experimental data is limited?

Quantum-chemical methods (G3MP2, G4) calculate enthalpies of formation and vaporization. Group-additivity contributions (e.g., CF3[C] groups) are derived from experimental datasets. Molecular dynamics simulations assess solvent interactions and conformational stability, aiding in solvent design for catalysis or CO2 absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。